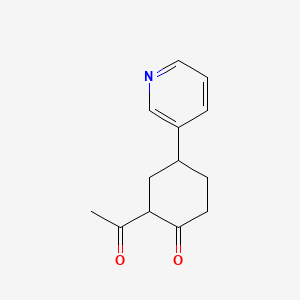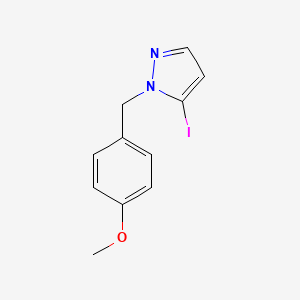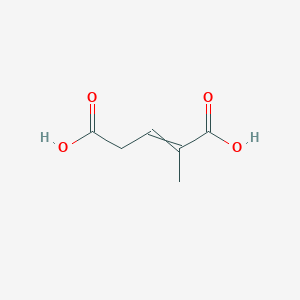
2-Methyl-2-pentenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pentenedioic acid is an organic compound with the molecular formula C6H8O4 It is a dicarboxylic acid with a double bond between the second and third carbon atoms and a methyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentenedioic acid can be synthesized through several methods. One common approach involves the condensation of acetone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically involve heating the mixture to facilitate the decarboxylation process.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 2-methyl-2-pentenoic acid. This process involves the use of a suitable catalyst, such as a metal oxide, under controlled temperature and pressure conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-pentenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming 2-methylpentanedioic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Alcohols and amines are typical reagents for esterification and amidation reactions, respectively.
Major Products:
Oxidation: this compound derivatives.
Reduction: 2-Methylpentanedioic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
2-Methyl-2-pentenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentenedioic acid involves its interaction with various molecular targets and pathways. The double bond and carboxylic acid groups allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its effects are mediated through its ability to form stable complexes with enzymes and other biomolecules, influencing metabolic processes and chemical transformations.
Comparison with Similar Compounds
2-Methyl-2-pentenedioic acid can be compared with other similar compounds, such as:
2-Methylglutaric acid: Similar in structure but lacks the double bond.
2-Methyl-2-pentenoic acid: Similar but with only one carboxylic acid group.
2-Methyl-2-butenoic acid: Has a shorter carbon chain and different reactivity.
Uniqueness: The presence of both a double bond and two carboxylic acid groups in this compound gives it unique reactivity and versatility in chemical synthesis, distinguishing it from other similar compounds.
Properties
CAS No. |
57071-29-1 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-methylpent-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
JKGHDBJDBRBRNA-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C/CC(=O)O)/C(=O)O |
Canonical SMILES |
CC(=CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


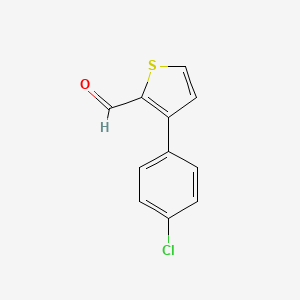

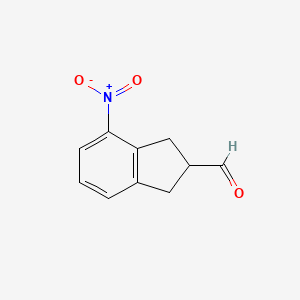
![Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13974498.png)
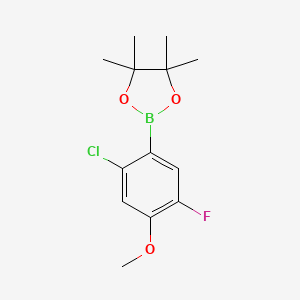

![[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid](/img/structure/B13974514.png)
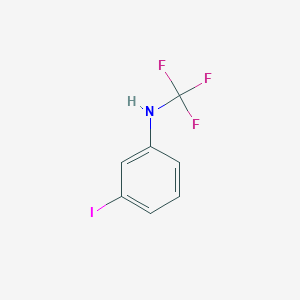
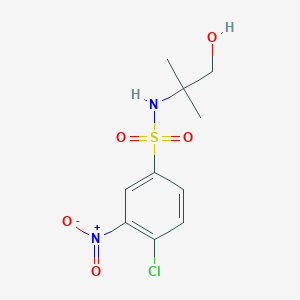
![(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13974542.png)

![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974551.png)
